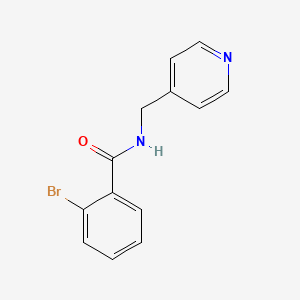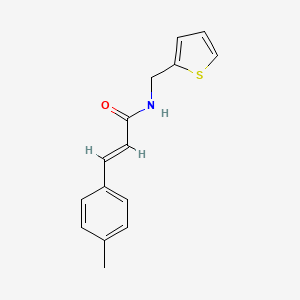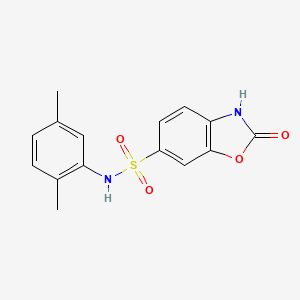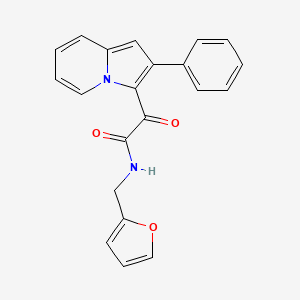![molecular formula C21H20N2O3 B5763773 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, also known as AMPA, is a synthetic compound that is widely used in scientific research. AMPA is a potent agonist of the glutamate receptor, which plays a crucial role in the central nervous system. The compound is used to investigate the mechanisms of glutamate receptor activation and its effects on biochemical and physiological processes.
作用機序
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid acts as an agonist of the glutamate receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. When 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid binds to the glutamate receptor, it causes the channel to open, allowing positively charged ions such as sodium and calcium to enter the cell. This influx of ions leads to the depolarization of the cell membrane and the generation of an action potential.
Biochemical and physiological effects:
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has a variety of biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal excitability. The compound has been shown to improve learning and memory in animal models and has potential therapeutic applications for neurodegenerative diseases.
実験室実験の利点と制限
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for the glutamate receptor. The compound is also readily available and can be synthesized using relatively simple procedures. However, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has some limitations for lab experiments, including its rapid metabolism and short half-life in vivo. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, including the development of more potent and selective agonists for the glutamate receptor. Additionally, researchers are exploring the potential therapeutic applications of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanisms of glutamate receptor activation and its effects on neuronal function and plasticity.
合成法
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized through a multistep process that involves the reaction of 4-methylphenylacetic acid with 4-aminobenzoyl chloride to form the intermediate 4-(aminocarbonyl)phenylacetic acid. The intermediate is then reacted with 1H-pyrrole-2-carboxylic acid and 1,3-dicyclohexylcarbodiimide to form the final product, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid.
科学的研究の応用
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is widely used in scientific research to investigate the mechanisms of glutamate receptor activation and its effects on biochemical and physiological processes. The compound is used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is also used to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-2-4-15(5-3-14)19-12-10-18(11-13-20(24)25)23(19)17-8-6-16(7-9-17)21(22)26/h2-10,12H,11,13H2,1H3,(H2,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXMGPFCNOPGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)


![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)